molecular formula C13H8F3N3O4 B15340689 Methyl 4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate

Methyl 4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate

Cat. No.: B15340689
M. Wt: 327.21 g/mol
InChI Key: KTXCYOMSFLEKDP-UHFFFAOYSA-N
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Description

Methyl 4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate: is a chemical compound characterized by its complex molecular structure, which includes a pyrimidine ring substituted with nitrophenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method includes the reaction of a suitable pyrimidine derivative with 4-nitrophenyl and trifluoromethyl groups under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain optimal conditions. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of nitro derivatives or carboxylic acids.

  • Reduction: Production of amines or hydroxyl derivatives.

  • Substitution: Introduction of different functional groups, leading to a variety of substituted pyrimidines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, Methyl 4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate is used to study enzyme inhibition and protein interactions. Its structural complexity allows it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to modulate biological pathways can be harnessed to develop treatments for various diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can act as an electrophile, while the trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may inhibit enzymes or bind to receptors, leading to downstream effects in biological pathways.

Comparison with Similar Compounds

  • Methyl 4-nitrophenyl sulfone: Similar in having a nitrophenyl group but differs in the presence of a sulfone group.

  • 1-Methyl-4-(4-nitrophenyl)piperazine: Contains a piperazine ring instead of a pyrimidine ring.

  • Fenitrothion: An organophosphate insecticide with a nitrophenyl group but different functional groups.

Uniqueness: Methyl 4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties not found in the listed similar compounds. This group enhances the compound's stability and reactivity, making it particularly useful in various applications.

Properties

Molecular Formula

C13H8F3N3O4

Molecular Weight

327.21 g/mol

IUPAC Name

methyl 4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate

InChI

InChI=1S/C13H8F3N3O4/c1-23-12(20)11-17-9(6-10(18-11)13(14,15)16)7-2-4-8(5-3-7)19(21)22/h2-6H,1H3

InChI Key

KTXCYOMSFLEKDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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